

A Spectroscopic Comparison of Ethyl 1H-pyrazole-4-carboxylate and Its Precursors

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Compound of Interest

Compound Name: **ethyl 1H-pyrazole-4-carboxylate**

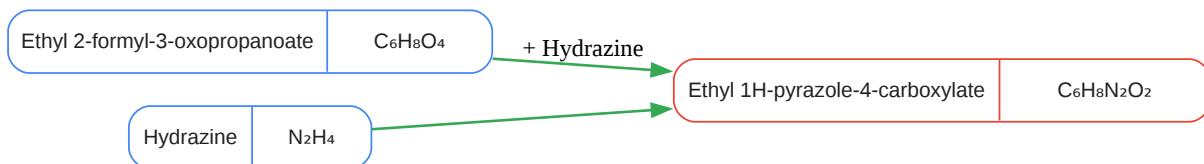
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This guide provides a detailed spectroscopic comparison of **ethyl 1H-pyrazole-4-carboxylate** with its primary precursors, ethyl 2-formyl-3-oxopropanoate and hydrazine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for the identification and characterization of these compounds.

Synthetic Pathway

The synthesis of **ethyl 1H-pyrazole-4-carboxylate** is commonly achieved through the condensation reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine. This reaction proceeds via a cyclization mechanism to form the stable pyrazole ring.



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Figure 1: Synthetic route to **ethyl 1H-pyrazole-4-carboxylate**.

Experimental Protocols

Synthesis of Ethyl 1H-pyrazole-4-carboxylate[1]

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol, under ice bath cooling, hydrazine (6.2 g, 193 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. Following the reaction, ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography, using a solvent mixture of dichloromethane and ethyl acetate, to yield **ethyl 1H-pyrazole-4-carboxylate** as yellow crystals.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are typically dissolved in a deuterated solvent such as CDCl_3 or DMSO-d_6 , with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or thin films. Liquid samples can be analyzed neat between salt plates.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **ethyl 1H-pyrazole-4-carboxylate** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
Ethyl 1H-pyrazole-4-carboxylate	CDCl ₃	8.08 (s, 2H, pyrazole-H), 4.31 (q, 2H, -CH ₂ -), 1.36 (t, 3H, -CH ₃) ^[1]
Ethyl 2-formyl-3-oxopropanoate	-	Data not available in the searched literature.
Hydrazine	-	Not applicable (no C-H bonds).

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Ethyl 1H-pyrazole-4-carboxylate	-	Data not available in the searched literature.
Ethyl 2-formyl-3-oxopropanoate	-	Data not available in the searched literature.
Hydrazine	-	Not applicable (no carbon).

Table 3: IR Spectroscopic Data

Compound	Major Absorption Bands (cm ⁻¹)
Ethyl 1H-pyrazole-4-carboxylate	Data not available in the searched literature.
Ethyl 2-formyl-3-oxopropanoate	Data not available in the searched literature.
Hydrazine	N-H stretching, N-N stretching, and various bending modes.

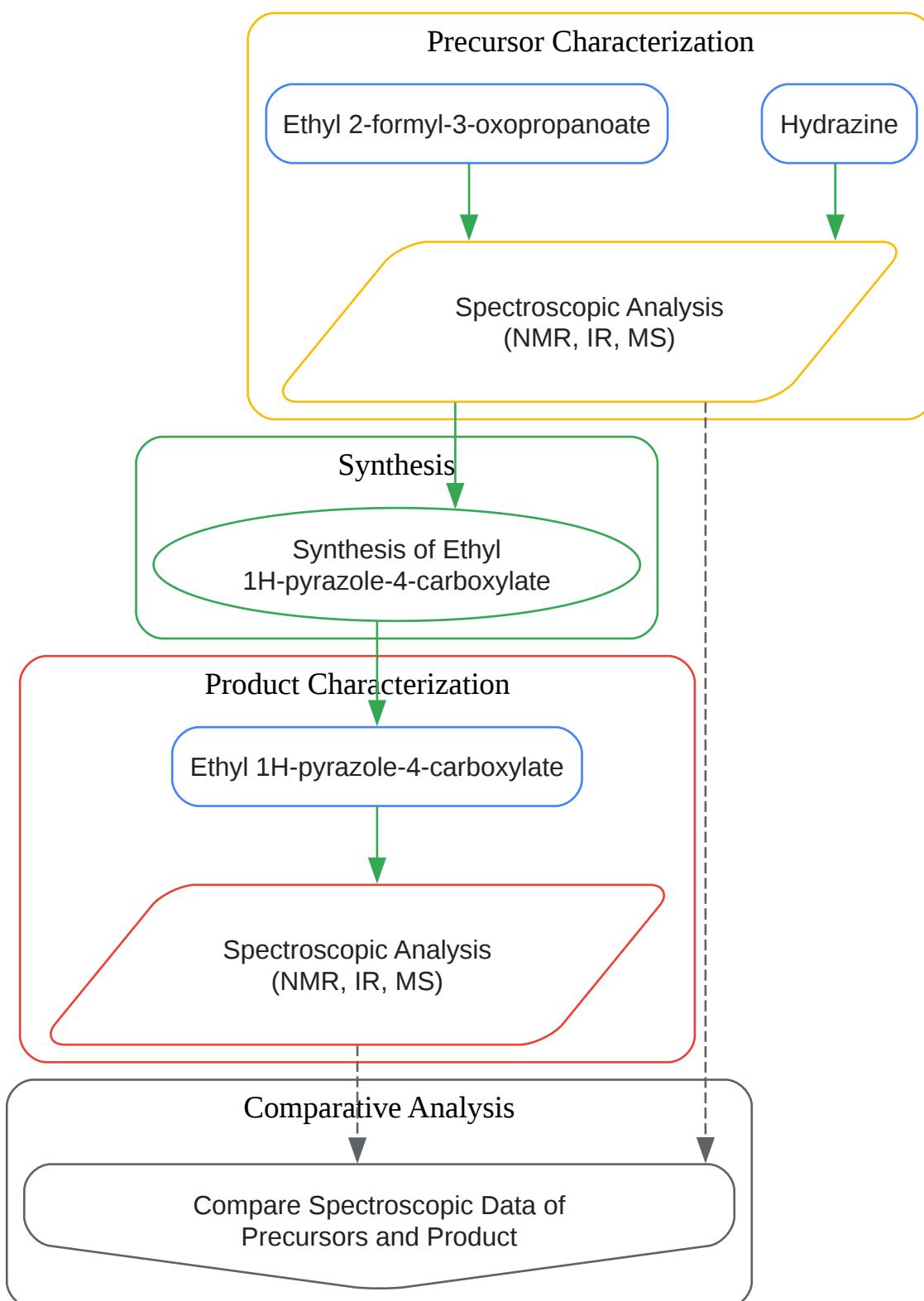
Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)
Ethyl 1H-pyrazole-4-carboxylate	141.0 [M+H] ⁺ [1]
Ethyl 2-formyl-3-oxopropanoate	Data not available in the searched literature.
Hydrazine	32.03

Note: Comprehensive experimental spectroscopic data for ethyl 2-formyl-3-oxopropanoate was not readily available in the public domain during the literature search for this guide. Researchers are advised to acquire this data experimentally for a complete comparative analysis.

Experimental Workflow for Spectroscopic Comparison

The logical flow for a comprehensive spectroscopic comparison is outlined below.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for spectroscopic comparison.

This guide highlights the synthetic relationship between **ethyl 1H-pyrazole-4-carboxylate** and its precursors and provides a framework for their spectroscopic comparison. While data for the final product is partially available, a complete analysis necessitates the experimental determination of the spectroscopic properties of ethyl 2-formyl-3-oxopropanoate.

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References

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
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